3-(Naphthalen-2-yl)prop-2-enoyl chloride
Description
3-(Naphthalen-2-yl)prop-2-enoyl chloride is an aromatic acyl chloride characterized by a naphthalene ring substituted at the 2-position, conjugated to a propenoyl chloride group. Its molecular formula is C₁₃H₉ClO, with a molar mass of 216.67 g/mol. The naphthalene moiety imparts significant steric bulk and enhanced hydrophobic interactions compared to simpler aromatic acyl chlorides like 3-phenylprop-2-enoyl chloride. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds.
Properties
CAS No. |
55540-61-9 |
|---|---|
Molecular Formula |
C13H9ClO |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-naphthalen-2-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C13H9ClO/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H |
InChI Key |
IPKQVFIYJDYABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of 3-(Naphthalen-2-yl)prop-2-enoyl chloride and related compounds:
Key Observations :
- Electronic Effects : The trifluoromethyl group in trans-3-(Trifluoromethyl)cinnamoyl chloride acts as a strong electron-withdrawing group (EWG), increasing electrophilicity and reactivity toward nucleophiles. In contrast, the naphthalene ring exerts a milder electron-withdrawing effect due to conjugation .
- Solubility : The extended aromatic system of the naphthalene derivative reduces solubility in polar solvents compared to phenyl or trifluoromethyl-substituted analogs, impacting reaction conditions and purification strategies.
Research Findings and Challenges
- Synthetic Challenges: Steric hindrance in 3-(Naphthalen-2-yl)prop-2-enoyl chloride may necessitate elevated temperatures or catalysts to achieve acceptable reaction rates, unlike smaller acyl chlorides.
- Stability : Acyl chlorides with bulky substituents are prone to hydrolysis; thus, anhydrous conditions are critical during synthesis and storage.
- Diverse Applications : highlights the role of similar acyl chlorides in antimicrobial agents, suggesting that the naphthalene variant could be explored for antibacterial or antifungal activity .
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